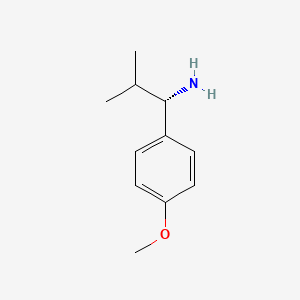

(S)-1-(4-Methoxyphenyl)-2-methylpropan-1-amine

Description

(S)-1-(4-Methoxyphenyl)-2-methylpropan-1-amine is a chiral amine with the molecular formula C₁₁H₁₇NO (molecular weight: 179.26 g/mol) . Its structure features a para-methoxy-substituted phenyl ring attached to a 2-methylpropan-1-amine chain, conferring stereochemical specificity (S-configuration) and unique physicochemical properties. The compound is synthesized via reductive amination of 4-methoxybenzaldehyde followed by chiral resolution to isolate the (S)-enantiomer .

Properties

Molecular Formula |

C11H17NO |

|---|---|

Molecular Weight |

179.26 g/mol |

IUPAC Name |

(1S)-1-(4-methoxyphenyl)-2-methylpropan-1-amine |

InChI |

InChI=1S/C11H17NO/c1-8(2)11(12)9-4-6-10(13-3)7-5-9/h4-8,11H,12H2,1-3H3/t11-/m0/s1 |

InChI Key |

AUYJFPAWKLQFML-NSHDSACASA-N |

Isomeric SMILES |

CC(C)[C@@H](C1=CC=C(C=C1)OC)N |

Canonical SMILES |

CC(C)C(C1=CC=C(C=C1)OC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-Methoxyphenyl)-2-methylpropan-1-amine typically involves the following steps:

Starting Material: The synthesis begins with 4-methoxyphenylacetic acid, which is commercially available or can be synthesized from 4-methoxybenzaldehyde.

Reduction: The carboxylic acid group of 4-methoxyphenylacetic acid is reduced to an alcohol using a reducing agent such as lithium aluminum hydride (LiAlH4).

Amination: The resulting alcohol is then converted to an amine through a reductive amination process, using reagents like ammonia or an amine and a reducing agent such as sodium cyanoborohydride (NaBH3CN).

Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer, which can be achieved using chiral chromatography or by forming diastereomeric salts with a chiral acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as advanced purification techniques such as crystallization and distillation.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-Methoxyphenyl)-2-methylpropan-1-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Sodium hydride (NaH), alkyl halides

Major Products

Oxidation: Imines, nitriles

Reduction: Secondary amines, tertiary amines

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Synthesis of (S)-1-(4-Methoxyphenyl)-2-methylpropan-1-amine

The synthesis of this compound involves several steps, typically starting from commercially available precursors. A notable method includes the reaction of 4-methoxyphenylacetic acid with oxalyl chloride, followed by a series of reactions that yield the desired chiral amine with high optical purity (>99%) .

Key Steps in Synthesis:

- Reaction of 4-methoxyphenylacetic acid with oxalyl chloride.

- Formation of an intermediate through reaction with lithium salt of (S)-4-benzyl-2-oxazolidinone.

- Alkylation with methyl iodide.

- Hydrolysis and purification steps leading to the final product.

Pharmaceutical Applications

This compound acts as a chiral resolving agent and chiral auxiliary in asymmetric synthesis. It is particularly valuable in the synthesis of various pharmaceutical compounds, including:

- Sitagliptin : An antidiabetic medication used to treat type 2 diabetes.

- Elarofiban : A compound investigated for its potential use in cardiovascular diseases.

- CXCR4 Antagonist GSK812397 : A candidate for treating HIV and certain cancers.

- Docetaxel : An important chemotherapeutic agent used in cancer treatment .

Agrochemical Applications

In addition to its pharmaceutical uses, this compound is utilized in the development of agrochemicals. Its ability to serve as a chiral base and catalyst facilitates the synthesis of various agrochemical agents that require specific stereochemistry for efficacy .

Case Study 1: Synthesis of Sitagliptin

A study demonstrated the use of this compound as a chiral auxiliary in the asymmetric synthesis of Sitagliptin. The process involved several steps where the compound was utilized to achieve high enantiomeric excess, showcasing its effectiveness in pharmaceutical applications.

Case Study 2: Development of CXCR4 Antagonists

Research highlighted the role of this compound in synthesizing CXCR4 antagonists. The compound facilitated the formation of key intermediates that led to novel therapeutic agents targeting HIV and cancer pathways.

Mechanism of Action

The mechanism of action of (S)-1-(4-Methoxyphenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy group and the chiral center play crucial roles in determining its binding affinity and specificity. The compound may act as an agonist or antagonist, modulating the activity of its target proteins and influencing various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes critical differences between the target compound and its analogs:

Impact of Substituent Position and Chirality

- Para vs. Meta/Othro Methoxy : The para-methoxy group in the target compound optimizes electronic effects for receptor binding, while meta-substituted analogs exhibit altered interaction profiles due to steric and electronic mismatches .

- Chirality : The (S)-enantiomer shows higher receptor affinity compared to its (R)-counterpart, as observed in (R)-1-(4-Methoxyphenyl)propan-2-amine , which exhibits diminished activity .

Role of Side Chain Modifications

Substituent Electronic Effects

- Methoxy vs. Halogen : Methoxy’s electron-donating nature enhances π-π interactions in the target compound, while electron-withdrawing groups (e.g., Cl in (S)-1-(4-Chlorophenyl)-2-methylpropan-1-amine ) increase polarity, altering solubility and binding kinetics .

- Bulky Groups : Compounds like 1-(4-Tert-butylphenyl)-2-methylpropan-1-amine introduce steric hindrance, reducing receptor access compared to the target’s smaller methyl group .

Key Research Findings

- Enantiomeric Specificity : The (S)-configuration is critical for activity, as demonstrated by the reduced efficacy of (R)-enantiomers in receptor assays .

- Para-Methoxy Advantage : Para-substituted methoxy compounds show superior binding to CNS receptors compared to meta/ortho analogs, likely due to optimal spatial alignment .

- Methyl Branch Contribution: The 2-methyl group in the propanamine chain enhances selectivity, reducing off-target interactions observed in non-methylated analogs .

Biological Activity

(S)-1-(4-Methoxyphenyl)-2-methylpropan-1-amine, also known as (2S)-3-(4-methoxyphenyl)-2-methylpropan-1-amine, is a chiral amine compound that has garnered attention in pharmacology due to its significant biological activity. This article explores its biological interactions, pharmacological potential, and relevant case studies, supported by data tables and research findings.

Structural Characteristics

The compound features a methoxy-substituted phenyl group attached to a branched aliphatic chain, with a chiral center at the second carbon. This stereochemistry is crucial for its biological activity, influencing how it interacts with various biological targets such as neurotransmitter systems.

This compound is believed to modulate neurotransmitter activity. Its interactions with receptors can act as either agonists or antagonists, affecting pathways related to mood regulation and neurological disorders. The specific pathways and targets depend on the context of use, making it a candidate for therapeutic applications in treating conditions like depression and anxiety .

Biological Activity Overview

Research indicates that the biological activity of this compound is dose-dependent. Studies have shown varying effects on neurotransmitter systems, particularly serotonin and dopamine pathways, which are critical in mood regulation and cognitive functions .

Summary of Biological Activities:

- Neurotransmitter Modulation : Influences serotonin and dopamine receptors.

- Potential Therapeutic Applications : Investigated for antidepressant effects.

- Toxicity Studies : Acute toxicity studies reveal an LD50 of approximately 1984 mg/kg in rats, indicating a need for careful dosage in therapeutic contexts .

Case Studies

Several studies have been conducted to evaluate the pharmacological profiles of this compound:

- Neuropharmacological Effects : A study assessed the compound's impact on behavioral models of depression in rodents, demonstrating significant antidepressant-like effects compared to control groups .

- Receptor Binding Studies : Research involving binding affinity assays has shown that the compound selectively binds to serotonin receptors, suggesting its potential as a targeted therapy for mood disorders .

- Toxicological Assessment : In repeated-dose toxicity studies, various doses were administered to rats, revealing systemic effects at higher concentrations but recovery observed within 28 days post-treatment .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is essential:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(4-Methoxyphenyl)propan-1-amine | Similar phenyl group; lacks chirality | Neurotransmitter modulation |

| (S)-N,N-Dimethyl-3-(4-methoxyphenyl)propan-1-amine | Contains dimethyl substitution; chiral | Potential antidepressant effects |

| 3-(4-Methoxyphenyl)butan-1-amine | Longer carbon chain; non-chiral | Varies widely in receptor activity |

This table illustrates how variations in side chains and substitutions can significantly influence biological activities and pharmacological profiles.

Q & A

Q. What are the established synthetic routes for (S)-1-(4-Methoxyphenyl)-2-methylpropan-1-amine, and how do reaction conditions influence enantiomeric purity?

Methodological Answer:

- Leuckart Synthesis : A reductive amination method using ammonium formate and formic acid, commonly applied for primary/secondary amines. Temperature control (80–120°C) and stoichiometric ratios are critical to minimize racemization .

- Chiral Resolution : Post-synthesis resolution via chiral HPLC or enzymatic catalysis (e.g., lipase-mediated kinetic resolution) ensures enantiopurity. Baseline separation requires columns like Chiralpak® AD-H with hexane/isopropanol mobile phases .

- Key Factors : Catalyst choice (e.g., PtO₂ vs. Pd/C), solvent polarity, and pH influence stereoselectivity. Acidic conditions may protonate the amine, reducing unwanted side reactions .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and ensuring structural fidelity?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry. For example, the methoxy group’s singlet (δ 3.7–3.8 ppm) and chiral center splitting patterns validate configuration .

- Chiral HPLC : Quantifies enantiomeric excess (ee) using columns like Daicel® CHIRALCEL OD-H. Retention time differences ≥1.5 min ensure reliable separation .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion ([M+H]⁺) and fragmentation patterns. ESI+ mode with acetonitrile/0.1% formic acid is optimal .

Advanced Research Questions

Q. How can enantiomeric excess be quantified during synthesis, and what are common sources of racemization?

Methodological Answer:

- Quantification : Use chiral HPLC with UV detection (λ = 254 nm). Calibration curves from racemic and enantiopure standards enable ee calculation .

- Racemization Sources :

- Thermal Stress : Prolonged heating (>100°C) induces bond rotation at the chiral center.

- Acidic/Basic Conditions : Deprotonation at the amine group facilitates inversion. Buffered systems (pH 6–8) mitigate this .

Q. What strategies mitigate competing side reactions (e.g., over-reduction or N-alkylation) during synthesis?

Methodological Answer:

- Controlled Reduction : Use selective reducing agents (e.g., NaBH₄ instead of LiAlH₄) to prevent over-reduction of the methoxy group .

- Protecting Groups : Temporarily block the amine with Boc or Fmoc groups during alkylation steps. Deprotection with TFA restores functionality .

- Catalyst Optimization : Palladium on carbon (Pd/C) with H₂ at 50 psi minimizes N-alkylation byproducts .

Q. How do researchers validate target engagement and selectivity in receptor binding studies?

Methodological Answer:

- Competitive Binding Assays : Radiolabeled ligands (e.g., ³H-5-HT) compete with the compound for receptor sites. IC₅₀ values ≤100 nM indicate high affinity .

- Selectivity Profiling : Screen against panels of related receptors (e.g., serotonin vs. dopamine receptors) to assess cross-reactivity. Ki ratios >100-fold confirm specificity .

Q. What computational approaches predict conformational stability in solvent systems?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate solvation in water, DMSO, or ethanol using AMBER or GROMACS. RMSD <2.0 Å over 100 ns indicates stability .

- Density Functional Theory (DFT) : Calculate Gibbs free energy differences between enantiomers. B3LYP/6-31G* basis sets predict solvent-dependent stabilization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.